molecular formula C11H14O4 B13398200 2-Methoxyphenyl ethoxyacetate CAS No. 861524-13-2

2-Methoxyphenyl ethoxyacetate

Cat. No.: B13398200
CAS No.: 861524-13-2
M. Wt: 210.23 g/mol
InChI Key: NYEFCSQTYJDPBY-UHFFFAOYSA-N
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Description

2-Methoxyphenyl ethoxyacetate is an organic compound with the molecular formula C11H14O4. It is a derivative of phenol, where the phenolic hydrogen is replaced by an ethoxyacetate group. This compound is known for its applications in various fields, including organic synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyphenyl ethoxyacetate can be synthesized through the esterification of 2-methoxyphenol with ethoxyacetic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound involves the continuous esterification process. The reactants, 2-methoxyphenol and ethoxyacetic acid, are fed into a reactor along with a catalyst. The reaction mixture is heated and stirred to promote the esterification reaction. The product is then separated and purified through distillation or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyphenyl ethoxyacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxyacetophenone.

    Reduction: Formation of 2-methoxyphenyl ethanol.

    Substitution: Formation of various substituted phenyl ethoxyacetates depending on the nucleophile used.

Scientific Research Applications

2-Methoxyphenyl ethoxyacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxyphenyl ethoxyacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 2-methoxyphenol and ethoxyacetic acid, which can then participate in further biochemical reactions. The methoxy group can also influence the compound’s reactivity and interaction with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenyl acetate: Similar structure but lacks the ethoxy group.

    2-Ethoxyphenyl acetate: Similar structure but lacks the methoxy group.

    2-Methoxyethyl acetate: Similar structure but has an ethyl group instead of a phenyl group.

Uniqueness

2-Methoxyphenyl ethoxyacetate is unique due to the presence of both methoxy and ethoxy groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

861524-13-2

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

(2-methoxyphenyl) 2-ethoxyacetate

InChI

InChI=1S/C11H14O4/c1-3-14-8-11(12)15-10-7-5-4-6-9(10)13-2/h4-7H,3,8H2,1-2H3

InChI Key

NYEFCSQTYJDPBY-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)OC1=CC=CC=C1OC

Origin of Product

United States

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